5-Methyl-8-nitroquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-8-nitroquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c1-7-4-5-9(12(13)14)10-8(7)3-2-6-11-10/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJUFTRGYNSXIDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=NC2=C(C=C1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Methyl-8-nitroquinoline

This guide provides a comprehensive overview of the synthesis and characterization of 5-methyl-8-nitroquinoline, a key intermediate in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific principles and practical insights to ensure successful and reproducible outcomes.

Introduction: The Significance of Substituted Quinolines

Quinoline and its derivatives are a cornerstone of heterocyclic chemistry, with a broad spectrum of applications ranging from pharmaceuticals and agrochemicals to catalysts and dyes. The strategic placement of substituents on the quinoline ring system allows for the fine-tuning of their biological and chemical properties. This compound, in particular, serves as a valuable precursor for the synthesis of more complex molecules, including potential therapeutic agents and functional materials. The presence of the nitro group at the 8-position and the methyl group at the 5-position offers distinct electronic and steric properties, making it a versatile building block for further chemical transformations.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process. This approach ensures a higher purity of the final product and allows for better control over the reaction intermediates. The overall synthetic workflow is outlined below:

Caption: Overall workflow for the synthesis of this compound.

Part 1: Skraup Synthesis of 5- and 7-Methylquinoline

The initial step involves the classic Skraup synthesis, a powerful method for constructing the quinoline ring system.[1][2] In this reaction, an aniline derivative is heated with glycerol, an oxidizing agent, and a dehydrating agent, typically sulfuric acid. The use of m-toluidine as the starting aniline results in a mixture of 5-methylquinoline and 7-methylquinoline.

Causality Behind Experimental Choices:

-

m-Toluidine: The meta-position of the methyl group in m-toluidine directs the cyclization to form both the 5- and 7-substituted quinoline isomers.

-

Glycerol: Upon dehydration by sulfuric acid, glycerol forms acrolein in situ, which then undergoes a Michael addition with the aniline. Using glycerol is safer than handling volatile and polymer-prone acrolein directly.

-

Nitrobenzene (or Arsenic Acid): This acts as the oxidizing agent to dehydrogenate the dihydroquinoline intermediate to the aromatic quinoline. While nitrobenzene is traditional, arsenic acid can lead to a less violent reaction.[2][3]

-

Sulfuric Acid: Serves as both a catalyst and a dehydrating agent.

-

Ferrous Sulfate (optional): Often added to moderate the notoriously exothermic and sometimes violent Skraup reaction.[1]

Caption: Simplified mechanism of the Skraup synthesis for 5-methylquinoline.

Experimental Protocol: Skraup Synthesis

-

Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a mechanical stirrer.

-

Charging the Flask: To the flask, add m-toluidine, glycerol, and the chosen oxidizing agent (e.g., nitrobenzene or arsenic acid).

-

Acid Addition: Slowly and carefully add concentrated sulfuric acid through the dropping funnel with vigorous stirring. The addition is exothermic and should be controlled by an ice bath if necessary.

-

Heating: Once the addition is complete, heat the mixture gently. The reaction is often initiated by a vigorous exothermic phase. After this subsides, continue heating the mixture at reflux for several hours to ensure the reaction goes to completion.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Carefully dilute the mixture with water.

-

Remove any unreacted nitrobenzene by steam distillation.

-

Make the solution alkaline with a concentrated sodium hydroxide solution to liberate the free quinoline bases.

-

Isolate the mixture of 5- and 7-methylquinoline by steam distillation or solvent extraction.

-

Dry the organic extract over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

-

The resulting product is an oily mixture of 5- and 7-methylquinoline, which can be used in the next step without further purification.[4]

Part 2: Nitration of the Methylquinoline Mixture

The second step involves the electrophilic nitration of the methylquinoline mixture. The directing effects of the methyl group and the quinoline ring system play a crucial role in determining the position of nitration. For 5-methylquinoline, the electron-donating methyl group activates the benzene ring towards electrophilic substitution, primarily at the ortho and para positions (positions 6 and 8).

Causality Behind Experimental Choices:

-

Nitrating Mixture: A mixture of concentrated nitric acid and concentrated sulfuric acid is the standard nitrating agent. Sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

-

Reaction Temperature: The temperature of the nitration reaction is critical. Lower temperatures are generally preferred to minimize the formation of by-products and to control the exothermic nature of the reaction.

Experimental Protocol: Nitration

-

Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add concentrated nitric acid to concentrated sulfuric acid with stirring.

-

Addition of Methylquinoline: To the cooled nitrating mixture, add the mixture of 5- and 7-methylquinoline dropwise, ensuring the temperature remains low (e.g., 0-5 °C).

-

Reaction: After the addition is complete, allow the reaction to stir at a low temperature for a specified period.

-

Quenching: Carefully pour the reaction mixture onto crushed ice.

-

Neutralization and Isolation: Neutralize the acidic solution with a suitable base (e.g., sodium carbonate or ammonium hydroxide) until the product precipitates.

-

Purification: The crude product, a mixture of nitrated isomers, can be purified by column chromatography or fractional crystallization to isolate the desired this compound. The separation of 5-nitroquinoline and 8-nitroquinoline isomers has been described and similar principles can be applied here.[5]

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and physical methods should be employed.

| Property | Description |

| Molecular Formula | C₁₀H₈N₂O₂ |

| Molecular Weight | 188.18 g/mol [6] |

| Appearance | Expected to be a crystalline solid. |

| Melting Point | A sharp melting point is indicative of high purity. For comparison, 8-nitroquinoline has a melting point of 89-91 °C. |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and acetone. |

| ¹H NMR Spectroscopy | The proton NMR spectrum will show characteristic signals for the aromatic protons and the methyl group protons. The chemical shifts and coupling patterns will be unique to the 5-methyl-8-nitro substitution pattern. |

| ¹³C NMR Spectroscopy | The carbon NMR spectrum will provide information on the number of unique carbon environments, confirming the presence of the quinoline core, the methyl group, and the carbons influenced by the nitro group. |

| Mass Spectrometry | The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 188). Fragmentation patterns can provide further structural information. For 8-methyl-5-nitroquinoline, a top peak at m/z 158 has been reported in GC-MS analysis.[6] |

| Infrared (IR) Spectroscopy | The IR spectrum will exhibit characteristic absorption bands for the nitro group (typically around 1530 cm⁻¹ and 1350 cm⁻¹ for asymmetric and symmetric stretching, respectively), C-H stretching of the aromatic ring and the methyl group, and C=C and C=N stretching of the quinoline ring.[7] |

Safety Considerations

The synthesis of this compound involves the use of hazardous materials and potentially energetic reactions.

-

Corrosive Acids: Concentrated sulfuric and nitric acids are highly corrosive and strong oxidizing agents. Always handle them with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, and work in a well-ventilated fume hood.

-

Exothermic Reactions: The Skraup synthesis and nitration are highly exothermic. Proper temperature control is crucial to prevent runaway reactions.

-

Toxic Reagents: m-Toluidine and nitrobenzene are toxic. Avoid inhalation and skin contact.

-

Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations.

Conclusion

The synthesis of this compound via a two-step approach involving the Skraup synthesis followed by nitration is a robust and reliable method. Careful control of reaction conditions and thorough characterization of the final product are paramount to obtaining a pure sample suitable for further applications in drug discovery and materials science. This guide provides the necessary theoretical framework and practical protocols to enable researchers to successfully synthesize and characterize this important chemical intermediate.

References

-

ResearchGate. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. [Link]

-

Brieflands. (n.d.). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. [Link]

-

ResearchGate. (n.d.). The Skraup Synthesis of Quinolines. [Link]

-

PrepChem.com. (n.d.). Preparation of 8-nitroquinoline. [Link]

-

PrepChem.com. (n.d.). Synthesis of 5-hydroxy-8-methylquinoline. [Link]

-

Wikipedia. (n.d.). Skraup reaction. [Link]

- Google Patents. (n.d.). EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.

-

PubChem. (n.d.). 8-Methyl-5-nitroquinoline. [Link]

-

PubChem. (n.d.). 8-Nitroquinoline. [Link]

-

ResearchGate. (2011). 8-Nitroquinoline. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Skraup reaction - Wikipedia [en.wikipedia.org]

- 3. prepchem.com [prepchem.com]

- 4. brieflands.com [brieflands.com]

- 5. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents [patents.google.com]

- 6. 8-Methyl-5-nitroquinoline | C10H8N2O2 | CID 246300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 5-Methyl-8-nitroquinoline

This guide provides a comprehensive overview of the physicochemical properties of 5-Methyl-8-nitroquinoline, a heterocyclic aromatic compound of interest to researchers and professionals in drug development and chemical synthesis. This document is structured to offer not only a compilation of data but also practical insights into the experimental methodologies and the scientific rationale behind them.

Introduction: The Significance of this compound

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. The introduction of a methyl group and a nitro group to the quinoline core, as in this compound, can significantly modulate its electronic properties, lipophilicity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile. A thorough understanding of its physicochemical properties is paramount for its potential application in drug design and as a key intermediate in organic synthesis.

Molecular Structure and Identification

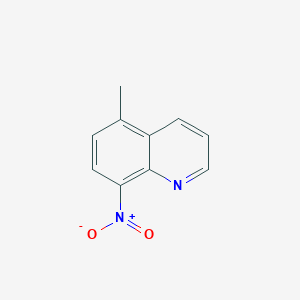

This compound possesses a bicyclic aromatic system with a methyl substituent at the 5-position and a nitro group at the 8-position.

Molecular Formula: C₁₀H₈N₂O₂[1]

Molecular Weight: 188.18 g/mol [1]

IUPAC Name: this compound[1]

CAS Number: 64976-62-1[1]

Chemical Structure:

Caption: Molecular structure of this compound.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a compound is crucial for its development as a potential therapeutic agent or its use in chemical synthesis. The following table summarizes the known and predicted properties of this compound.

| Property | Value | Source/Method |

| Molecular Formula | C₁₀H₈N₂O₂ | [1] |

| Molecular Weight | 188.18 g/mol | [1] |

| Melting Point | Predicted: ~180-190 °C | Based on the melting point of the isomeric 7-Methyl-8-nitroquinoline (182-183 °C)[2] |

| Boiling Point | Predicted: >300 °C | Based on the boiling point of the related 5-Methyl-8-hydroxyquinoline (324.7 °C at 760 mmHg)[3] |

| Solubility | Predicted: Low in water; Soluble in organic solvents such as ethanol, chloroform, and DMSO. | Based on the known solubility of 8-nitroquinoline.[4] |

| pKa | Predicted: Weakly basic | The quinoline nitrogen is expected to have a pKa in the acidic range due to the electron-withdrawing nitro group. The exact value requires experimental determination. |

| LogP | Predicted: ~2.5-3.5 | Estimated based on the structure. |

Experimental Protocols for Physicochemical Property Determination

To ensure scientific integrity, the following section details the experimental protocols for determining the key physicochemical properties of this compound.

Synthesis and Purification

The synthesis of this compound can be achieved through the nitration of 5-methylquinoline. The following protocol is adapted from the successful synthesis of the isomeric 7-Methyl-8-nitroquinoline.[2]

Diagram of Synthetic Workflow:

Caption: Synthetic workflow for this compound.

Step-by-Step Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 5-methylquinoline in concentrated sulfuric acid and cool the mixture to -5 °C in an ice-salt bath.

-

Nitration: Prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid in the dropping funnel. Add the nitrating mixture dropwise to the stirred solution of 5-methylquinoline, maintaining the temperature below 0 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 40 minutes.[2] The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Pour the reaction mixture slowly over crushed ice with constant stirring.

-

Isolation: The product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration.

-

Purification: Wash the crude product with cold water and then with 95% ethanol to remove impurities.[2] Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

-

Drying: Dry the purified product under vacuum to obtain this compound as a solid.

Melting Point Determination

The melting point is a critical indicator of purity.

Apparatus: Digital melting point apparatus.

Protocol:

-

Finely powder a small amount of the dried this compound.

-

Pack the powder into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a rate of 10-20 °C/min until the temperature is about 15 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C/min.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Solubility Assessment

Determining the solubility in various solvents is essential for formulation and analytical method development.

Protocol:

-

Add a known amount (e.g., 1 mg) of this compound to a vial.

-

Add a small volume (e.g., 100 µL) of the solvent to be tested (e.g., water, ethanol, DMSO, chloroform).

-

Vortex the vial for 1-2 minutes.

-

Visually inspect for complete dissolution.

-

If the solid dissolves, add more solute until a saturated solution is formed. If the solid does not dissolve, add more solvent incrementally until dissolution is observed or a large volume has been added.

-

Quantify the solubility using techniques like UV-Vis spectroscopy or HPLC by analyzing the concentration of the saturated solution.

pKa Determination

The pKa value is crucial for understanding the ionization state of the molecule at different pH values, which affects its absorption, distribution, metabolism, and excretion (ADME) properties.

Diagram of Potentiometric Titration Workflow:

Caption: Workflow for pKa determination by potentiometric titration.

Protocol (Potentiometric Titration):

-

Dissolve an accurately weighed amount of this compound in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol or DMSO to ensure solubility).

-

Calibrate a pH meter with standard buffer solutions.

-

Immerse the pH electrode in the sample solution.

-

Titrate the solution with a standardized solution of hydrochloric acid (for a basic pKa) or sodium hydroxide (for an acidic pKa).

-

Record the pH of the solution after each incremental addition of the titrant.

-

Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Spectroscopic Characterization

Spectroscopic analysis is essential for structural elucidation and confirmation of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons on the quinoline ring system and a singlet for the methyl group protons. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nitro group and the electron-donating methyl group. The expected ¹H NMR spectrum of 5-methylquinoline shows a singlet for the methyl group at approximately 2.65 ppm.[2]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the 10 carbon atoms in the molecule, including the methyl carbon.

Note: While specific experimental spectra for this compound are not publicly available in the search results, spectra are reportedly available from commercial suppliers such as Sigma-Aldrich.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key expected vibrational frequencies include:

-

C-H stretching (aromatic): ~3100-3000 cm⁻¹

-

C-H stretching (aliphatic, methyl): ~2950-2850 cm⁻¹

-

C=C and C=N stretching (aromatic ring): ~1600-1450 cm⁻¹

-

N-O stretching (nitro group): Strong absorptions around 1550-1500 cm⁻¹ (asymmetric) and 1350-1300 cm⁻¹ (symmetric). The IR spectrum of the related 5-Nitro-8-Methoxyquinoline shows a NO₂ absorption at 1338 cm⁻¹.[5]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The extended conjugated system of the quinoline ring is expected to result in strong UV absorption. The presence of the nitro group, a chromophore, will likely shift the absorption maxima to longer wavelengths (a bathochromic shift). For comparison, the UV spectrum of 5-nitroquinoline hydrochloride in ethanol shows absorption maxima at 310 nm and 219 nm.[6]

Reactivity and Potential Applications

The physicochemical properties of this compound dictate its reactivity and potential applications.

-

Reactivity: The nitro group can be reduced to an amino group, providing a handle for further functionalization and the synthesis of a variety of derivatives. The quinoline ring system can undergo various electrophilic and nucleophilic substitution reactions, although the positions of these reactions will be directed by the existing substituents.

-

Potential Applications: As a substituted nitroquinoline, this compound could be investigated for its potential as an antimicrobial or anticancer agent. The methyl group can influence binding to biological targets and affect metabolic pathways. Furthermore, it serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic value.

Safety Information

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals for the isomeric 8-Methyl-5-nitroquinoline, the following hazards are anticipated:

-

Acute toxicity, oral: Harmful if swallowed.[1]

-

Skin corrosion/irritation: Causes skin irritation.[1]

-

Serious eye damage/eye irritation: Causes serious eye damage.[1]

-

Specific target organ toxicity - single exposure: May cause respiratory irritation.[1]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

References

-

An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Brieflands. Available at: [Link]

-

8-Nitroquinoline | Solubility of Things. Available at: [Link]

-

Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. ResearchGate. Available at: [Link]

- EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents.

-

Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. National Institutes of Health. Available at: [Link]

-

8-Methyl-5-nitroquinoline | C10H8N2O2 | CID 246300 - PubChem. National Institutes of Health. Available at: [Link]

Sources

- 1. 8-Methyl-5-nitroquinoline | C10H8N2O2 | CID 246300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. brieflands.com [brieflands.com]

- 3. echemi.com [echemi.com]

- 4. 8-Nitroquinoline | C9H6N2O2 | CID 11830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents [patents.google.com]

Structural Elucidation and Solid-State Analysis of 5-Methyl-8-nitroquinoline

[1]

Executive Summary & Chemical Context

This compound represents a critical scaffold in the development of bioactive quinolines.[1] The interplay between the electron-withdrawing nitro group at position 8 and the electron-donating/sterically bulky methyl group at position 5 creates a unique "push-pull" electronic environment. This guide details the workflow for determining its crystal structure, focusing on the competition between

Key Physicochemical Parameters

| Parameter | Value / Description | Context |

| Formula | Functionalized Heterocycle | |

| Molecular Weight | 188.18 g/mol | Small Molecule Crystallography |

| Electronic Character | Dipolar (Push-Pull) | Potential NLO (Non-Linear Optical) Candidate |

| Expected Crystal System | Monoclinic or Triclinic | Based on 8-nitroquinoline analogs [1] |

| Primary Interaction | Packing Drivers |

Synthesis & Crystallization Protocol

To obtain single crystals suitable for X-ray diffraction (XRD), high purity is required.[1] The synthesis typically involves the nitration of 5-methylquinoline, necessitating careful separation from regional isomers (e.g., 6-nitro or 8-nitro mixed species).

Synthetic Pathway (Skraup/Nitration Route)

The introduction of the nitro group is achieved via electrophilic aromatic substitution. The 5-methyl substituent directs the incoming nitro group primarily to the 8-position due to electronic activation and steric considerations.

Figure 1: Synthetic route to isolate high-purity this compound for crystallization.

Crystal Growth Optimization

Standard solvents (Ethanol/Methanol) often yield microcrystalline powders.[1] For single-crystal XRD, use Slow Evaporation or Vapor Diffusion .[1]

-

Solvent System: Dichloromethane : Hexane (1:1 v/v) or Acetone : Water.[1]

-

Protocol: Dissolve 20 mg of purified compound in 2 mL DCM. Filter into a narrow vial. Place this vial inside a larger jar containing hexane. Cap tightly.

-

Target: Block-like prisms (0.3 x 0.2 x 0.2 mm). Avoid needles, which often indicate rapid precipitation and twinning.[1]

X-Ray Diffraction (XRD) Data Collection

This section outlines the acquisition parameters to ensure publication-quality data (R-factor < 5%).

Instrument Configuration

-

Source: Mo-K

( -

Temperature: 100 K (Cryostream).[1] Crucial: Low temperature reduces thermal motion (ellipsoids) of the nitro group, which is prone to rotational disorder.

Data Reduction & Refinement Strategy

-

Space Group Determination: Expect P21/c or P21/n (Centrosymmetric).[1][2] If the methyl group breaks the center of symmetry, check for P21 or Pc (Non-centrosymmetric), which is vital for NLO applications.

-

Disorder Handling: The nitro group (

) at position 8 may show rotational disorder. Use PART 1 and PART 2 instructions in SHELX with EADP constraints if electron density is split.[1] -

Methyl Group Rotation: The

bond allows rotation.[1] Refine hydrogen positions using a riding model (AFIX 137) to allow the torsional angle to settle into the electron density.

Post-Crystal Analysis: Hirshfeld & Energy Frameworks

Solving the structure is only step one.[1] The scientific value lies in analyzing why it packs that way.

Hirshfeld Surface Analysis

Use CrystalExplorer to generate Hirshfeld surfaces mapped with

-

Red Spots: Indicate strong hydrogen bonds (

).[1] -

White Regions: Van der Waals contacts.

-

Fingerprint Plot: Look for the characteristic "wings" (C-H...

) and the central spike (close

Interaction Energy Calculation (Energy Frameworks)

To validate the stability of the crystal, calculate the intermolecular interaction energies using the B3LYP/6-31G(d,p) level of theory.

| Interaction Type | Typical Energy (kJ/mol) | Structural Driver |

| Electrostatic ( | -10 to -25 | Nitro group dipoles aligning antiparallel.[1] |

| Dispersion ( | -30 to -50 | |

| Total ( | -40 to -75 | Sum of stabilizing forces.[1] |

Interpretation: In nitroquinolines, dispersion usually dominates the packing topology, but electrostatics (nitro group) steer the specific orientation [2].

Figure 2: Computational workflow for post-refinement structural analysis.

Critical Analysis of Intermolecular Forces

When analyzing your this compound structure, focus on these specific motifs:

-

Nitro-Induced Stacking: The 8-nitro group is often twisted out of the quinoline plane due to steric repulsion with the peri-hydrogen (H1) or the lone pair of the quinoline nitrogen (N1). Measure the torsion angle

.[1] A twist >10° indicates steric strain.[1] -

Methyl-Nitro Cooperativity: The 5-methyl group adds bulk.[1] Check if the crystal packing adopts a "head-to-tail" arrangement to accommodate the 5-Me and 8-NO2 groups, minimizing steric clash between layers.[1]

-

Bifurcated Hydrogen Bonds: The nitro oxygens are potent acceptors.[1] Look for weak

interactions from adjacent aromatic protons.[1] These "weak" forces often dictate the lattice energy in the absence of strong donors (OH/NH).

References

-

Xu, L., et al. (2011).[1][2] "8-Nitroquinoline."[1][3][4][5][6][7][8][9] Acta Crystallographica Section E, 67(4), o957.[1]

-

Setha, B., et al. (2021).[1] "Key Electronic, Linear and Nonlinear Optical Properties of Designed Disubstituted Quinoline." Molecules, 26(9), 2736.[1]

-

BenchChem. (2025).[1] "8-Aminoquinoline Derivatives: A Comprehensive Technical Review." BenchChem Technical Guides. [1]

-

PubChem. (2025).[1] "this compound Compound Summary." National Library of Medicine.[1] [1]

Sources

- 1. 8-Nitroquinoline | C9H6N2O2 | CID 11830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents [patents.google.com]

- 4. 8-Nitroquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 6. researchgate.net [researchgate.net]

- 7. brieflands.com [brieflands.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Growth and Characterization of 8-Hydroxy Quinoline Nitrobenzoate [scirp.org]

Technical Profile: 5-Methyl-8-nitroquinoline

CAS Registry Number: 65745-69-9[1][2][3]

Executive Summary

5-Methyl-8-nitroquinoline is a specialized heterocyclic building block primarily utilized in the synthesis of 8-aminoquinoline antimalarials (e.g., analogues of Primaquine and Tafenoquine).[2][3] Its structural significance lies in the C5-methyl group, which serves as a metabolic blocker, preventing oxidative degradation at the 5-position—a common metabolic liability in quinoline therapeutics.[2][3]

This guide provides a rigorous technical breakdown of the compound's identity, synthesis logic, and handling protocols for research and development applications.

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7]

| Property | Specification |

| CAS Number | 65745-69-9 |

| IUPAC Name | This compound |

| Molecular Formula | |

| Molecular Weight | 188.18 g/mol |

| Appearance | Yellow crystalline solid |

| Solubility | Soluble in DCM, Chloroform, DMSO; Sparingly soluble in water |

| SMILES | Cc1ccc([O-])c2ncccc12 |

| InChI Key | PJUFTRGYNSXIDE-UHFFFAOYSA-N |

ngcontent-ng-c1989010908="" class="ng-star-inserted">Critical Note on Isomerism: Do not confuse with 8-Methyl-5-nitroquinoline (CAS 64976-62-1).[2] The position of the nitro group profoundly affects the reduction potential and subsequent pharmacological activity of the amine derivative.[2][3]

Synthetic Pathway & Mechanism[2][3][9]

The synthesis of this compound is a classic exercise in controlling regioselectivity during Electrophilic Aromatic Substitution (

The Core Protocol: Nitration of 5-Methylquinoline

The precursor, 5-Methylquinoline (CAS 7661-55-4), is subjected to nitration using a standard mixed acid protocol (

Mechanistic Insight (Regioselectivity):

-

Protonation: In the highly acidic medium, the quinoline nitrogen is protonated (

), forming the quinolinium ion.[2] This creates a strong deactivating effect on the pyridine ring (positions 2, 3, 4).[2][3]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

Benzene Ring Attack: The electrophile (

) is forced to attack the benzene ring (positions 5, 6, 7, 8).[2]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

Directing Effects:

-

Position 6 (Ortho to Methyl): Sterically hindered and less electronically favorable compared to position 8.[2][3]

-

Position 8 (Para to Methyl): The methyl group at C5 acts as a weak activator.[2][3] Electronic resonance directs the incoming nitro group primarily to the C8 position (para orientation relative to the methyl), making This compound the major product.[2][3]

Synthesis Workflow Diagram[2][3]

Figure 1: Synthetic workflow for the nitration of 5-methylquinoline, highlighting the divergence of regioisomers.

Detailed Experimental Protocol

Nitration Procedure[2][3][9][10][11][12]

-

Safety Pre-check: Ensure all glassware is dry. Perform in a functioning fume hood. Nitration is exothermic; temperature control is critical to prevent polynitration or decomposition.[2][3]

-

Preparation: Charge a 3-neck round-bottom flask with Concentrated Sulfuric Acid (

, 98%) . Cool to 0–5°C using an ice-salt bath.[2]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

Addition of Precursor: Slowly add 5-Methylquinoline dropwise or portion-wise. Maintain internal temperature below 10°C. Note: The solution will generate heat upon amine protonation.[2]

-

Nitrating Agent: Prepare a mixture of Fuming Nitric Acid (

) andngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours. Monitor via TLC (DCM:MeOH 95:5) or LC-MS.[2][3]

-

Workup: Pour the reaction mixture carefully onto crushed ice (approx. 5x reaction volume). Neutralize carefully with Sodium Carbonate (

) or Ammonium Hydroxide (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

Extraction: Extract the yellow precipitate with Dichloromethane (DCM) (

). Wash combined organics with brine, dry over

Purification Strategy

The crude solid usually contains the 8-nitro (major) and 6-nitro (minor) isomers.[2][3]

-

Recrystallization: Boiling Ethanol (EtOH) is often sufficient to isolate the 8-nitro isomer, which typically crystallizes out upon cooling.[2][3]

-

Chromatography: If high purity (>99%) is required for drug development, use silica gel flash chromatography.[2][3]

Characterization & Quality Control

To validate the identity of CAS 65745-69-9, look for these spectroscopic signatures:

| Technique | Expected Signature |

| 1H NMR (CDCl3) | Methyl Group: Distinct singlet at |

| Mass Spectrometry | [M+H]+: 189.19 m/z.Fragmentation: Loss of |

| Melting Point | Literature values for nitroquinolines vary by purity, but generally range between 90°C – 120°C .[2][3] Experimental verification required for specific batch.[2][3] |

Safety & Handling (HSE)

-

Hazard Class: Irritant / Potential Carcinogen (Generic to nitro-aromatics).[2][3]

-

GHS Labeling:

-

Storage: Store in amber vials (light sensitive) under inert atmosphere (

) at room temperature.

References

-

PubChem Compound Summary. (2025). This compound (CID 246300).[2][3] National Center for Biotechnology Information.[2][3] [Link]

-

Palmer, D. C. (Ed.).[2][3] (2004).[2][3] The Chemistry of Heterocyclic Compounds, Quinolines. Wiley-Interscience.[2][3] (Standard reference for nitration regioselectivity in quinolines).

Sources

5-Methyl-8-nitroquinoline molecular weight and formula

Executive Summary

5-Methyl-8-nitroquinoline (CAS: 65745-69-9) is a critical heterocyclic intermediate in the synthesis of 8-aminoquinoline-based antimalarials.[1] It serves as the direct precursor to 5-methyl-8-aminoquinoline , a scaffold designed to mitigate the hemolytic toxicity associated with primaquine and tafenoquine. By introducing a methyl group at the C5 position, medicinal chemists aim to block metabolic hydroxylation, a pathway implicated in the formation of hemotoxic metabolites in patients with Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency. This guide details its physicochemical properties, synthetic routes, and strategic value in drug development.

Chemical Identity & Properties

Core Data Table

| Property | Specification |

| Chemical Name | This compound |

| CAS Registry Number | 65745-69-9 |

| Molecular Formula | C₁₀H₈N₂O₂ |

| Molecular Weight (Average) | 188.18 g/mol |

| Monoisotopic Mass | 188.0586 Da |

| SMILES | CC1=C2C(=C(C=C1)[O-])C=CC=N2 |

| InChI Key | JJGAHJWKYOSGEU-UHFFFAOYSA-N |

| Physical State | Solid (Pale yellow to brown crystalline powder) |

| Solubility | Soluble in chloroform, dichloromethane, DMSO; sparingly soluble in water.[1][2][3] |

Structural Analysis

The molecule consists of a quinoline bicyclic system substituted with a methyl group at position 5 and a nitro group at position 8.

-

Electronic Environment: The nitro group at C8 exerts a strong electron-withdrawing effect, deactivating the benzene ring towards further electrophilic attack but facilitating nucleophilic reduction to the amine.

-

Steric Considerations: The C5-methyl group introduces steric bulk that influences the regioselectivity of electrophilic substitution reactions (e.g., nitration) and metabolic enzymatic docking.

Synthesis & Manufacturing

Primary Synthetic Route: Nitration of 5-Methylquinoline

The most direct synthesis involves the electrophilic nitration of 5-methylquinoline. Unlike unsubstituted quinoline, which nitrates at positions 5 and 8 (approx. 1:1 ratio), the presence of the 5-methyl group directs the incoming nitro group primarily to the 8-position (para to the methyl) and the 6-position (ortho to the methyl).

Reaction Mechanism (Electrophilic Aromatic Substitution)

The reaction proceeds via the formation of a sigma complex. The 5-methyl group activates the C6 and C8 positions.[4] However, the protonated nitrogen (quinolinium ion) strongly deactivates the ring. Substitution occurs on the carbocyclic ring.[5]

Figure 1: Reaction pathway for the nitration of 5-methylquinoline, highlighting the competition between C6 and C8 substitution.

Experimental Protocol (Bench Scale)

Note: This protocol is a generalized adaptation from standard quinoline nitration procedures. Optimization is required for specific yield targets.

-

Preparation: Dissolve 5-methylquinoline (1.0 eq) in concentrated sulfuric acid (H₂SO₄) at 0°C.

-

Nitration: Add fuming nitric acid (HNO₃, 1.1 eq) dropwise, maintaining the temperature below 5°C to minimize dinitration and oxidative degradation.

-

Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours. Monitor via TLC or HPLC.

-

Quenching: Pour the reaction mixture onto crushed ice. Neutralize carefully with ammonium hydroxide (NH₄OH) or sodium carbonate.

-

Purification:

-

The crude solid is a mixture of 8-nitro and 6-nitro isomers.

-

Separation: Recrystallization from ethanol or column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) is required to isolate the pure this compound isomer.

-

Applications in Drug Discovery[4][6]

The "Metabolic Blocking" Strategy

The primary utility of this compound is as a precursor to 5-methyl-8-aminoquinoline . In the development of antimalarials (analogs of Primaquine and Tafenoquine), the 5-position of the quinoline ring is a known "soft spot" for metabolic oxidation by Cytochrome P450 enzymes.

-

Problem: Oxidation at C5 leads to the formation of quinone-imine metabolites, which generate Reactive Oxygen Species (ROS). These ROS are responsible for hemolytic anemia in G6PD-deficient patients.

-

Solution: Methylation at C5 blocks this metabolic pathway, potentially increasing the therapeutic index of the drug.

Reduction to 8-Aminoquinoline

The nitro group is reduced to the amine using catalytic hydrogenation or metal/acid reduction, yielding the active pharmaceutical intermediate (API) precursor.

Workflow: this compound → H2 / Pd-C → 5-Methyl-8-aminoquinoline → Coupling with Side Chain → Antimalarial Candidate

Safety & Handling (GHS Classification)

Based on structural analogs (Nitroquinolines)

-

Signal Word: WARNING

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

H341: Suspected of causing genetic defects (common in nitro-aromatics).

-

-

Precautions: Handle in a fume hood. Wear nitrile gloves and safety goggles. Avoid dust formation.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 246300, 8-Methyl-5-nitroquinoline & Related Isomers. Retrieved from .

-

Brieflands (2012). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline. (Methodology reference for substituted quinoline nitration). Retrieved from .

- Tekwani, B. L., & Walker, L. A. (2006).8-Aminoquinolines: future prospects as antimalarial drugs. Current Opinion in Infectious Diseases. (Discusses metabolic toxicity and 5-position blocking).

-

Organic Syntheses (1948). Nitration of Quinoline derivatives: General Procedures. Coll. Vol. 3, p. 568. Retrieved from .

-

BldPharm. Product Safety Data Sheet: this compound (CAS 65745-69-9).[6][7][8] Retrieved from .

Sources

- 1. 2801-32-3|3-Methyl-8-nitroquinoline|BLD Pharm [bldpharm.com]

- 2. 5-Methylquinoline | C10H9N | CID 24312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. brieflands.com [brieflands.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 8-Quinolinamine,5-methyl-(9CI) | CAS#:85656-64-0 | Chemsrc [chemsrc.com]

- 7. 129717-35-7|8-Nitroquinolin-5-ol|BLD Pharm [bldpharm.com]

- 8. lookchem.com [lookchem.com]

Thermochemical analysis of 5-Methyl-8-nitroquinoline

An In-depth Technical Guide to the Thermochemical Analysis of 5-Methyl-8-nitroquinoline

Abstract

This technical guide provides a comprehensive framework for the thermochemical analysis of this compound, a heterocyclic nitroaromatic compound of interest to researchers in medicinal chemistry and materials science. Given the energetic nature of the nitro group and the aromatic core, a thorough understanding of its thermodynamic properties is paramount for safe handling, process development, and predicting chemical behavior. This document outlines the critical thermochemical parameters to be evaluated, details the requisite experimental methodologies, and explains the scientific rationale behind each analytical choice. We present field-proven protocols for Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Bomb Calorimetry, designed to yield a holistic and self-validating thermochemical profile. This guide is intended for researchers, chemists, and drug development professionals seeking to establish a robust safety and stability profile for this, and structurally related, molecules.

Introduction: The Scientific Imperative for Thermochemical Characterization

This compound belongs to the quinoline class of compounds, which are foundational scaffolds in numerous pharmaceutical agents and specialty chemicals[1][2]. The introduction of a methyl group and a nitro group onto the quinoline core modifies its electronic and steric properties, potentially leading to novel biological activities or material characteristics. Specifically, related nitroquinoline compounds like 8-hydroxy-5-nitroquinoline (nitroxoline) have demonstrated significant antimicrobial and anticancer properties[3].

However, the presence of the nitro group (—NO₂) inherently classifies this compound as an energetic material. The thermochemical stability of such compounds is not an academic curiosity but a critical safety and process-defining parameter. Uncontrolled thermal decomposition can lead to runaway reactions, posing significant hazards. Therefore, a priori knowledge of its enthalpy of formation, decomposition energy, and thermal stability limits is essential for any research or development activities. This guide provides the strategic and tactical framework for acquiring this vital data.

Foundational Thermochemical Parameters

A complete thermochemical profile is built upon several key experimental values. The logical workflow for this analysis is to move from basic thermal behavior to the energetic properties of combustion and decomposition.

Caption: Logical workflow for the thermochemical analysis of this compound.

Enthalpy of Combustion (ΔHc°)

This is the heat released during the complete oxidation of the compound. It is the primary experimental value used to derive the standard enthalpy of formation. For a nitro-containing compound, this measurement requires a specialized experimental setup to ensure complete and clean combustion.

Standard Enthalpy of Formation (ΔHf°)

The enthalpy of formation is the most critical parameter for assessing the intrinsic energy content of a molecule. A highly positive enthalpy of formation often indicates thermodynamic instability. It is calculated from the experimentally determined enthalpy of combustion using Hess's Law.

Thermal Stability and Decomposition Kinetics

This involves determining the onset temperature of decomposition, the mass loss profile as a function of temperature, and the energy released during decomposition. These parameters are vital for defining safe operating temperatures in laboratory and industrial settings. Methodologies like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the cornerstones of this analysis[4][5].

Experimental Methodologies: A Self-Validating Approach

The following protocols are designed to be robust and provide cross-validation of results where applicable. The choice of specific instrumental parameters is justified based on best practices for energetic materials analysis[6][7].

Synthesis and Purity Confirmation

Prior to any thermochemical analysis, the synthesis and purification of this compound are required. A common route involves the Skraup synthesis of 5-methylquinoline from m-toluidine, followed by a regioselective nitration step[8]. The purity of the final product must be confirmed (>99.5%) via techniques like NMR, HPLC, and elemental analysis, as impurities can significantly affect thermochemical measurements.

Differential Scanning Calorimetry (DSC) for Thermal Stability

Causality & Expertise: DSC is the primary tool for evaluating thermal hazards. For nitro compounds, it is critical to use high-pressure crucibles to suppress volatilization, ensuring that the observed thermal events correspond to decomposition, not boiling[6]. Running the experiment at multiple heating rates allows for the application of kinetic models (e.g., Kissinger analysis) to estimate the activation energy of decomposition, providing deeper insight into its stability.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 1-2 mg of this compound into a high-pressure gold-plated or stainless steel crucible.

-

Crucible Sealing: Hermetically seal the crucible under an inert atmosphere (e.g., Nitrogen or Argon) to prevent premature oxidation and suppress evaporation[6].

-

Instrument Setup: Place the sealed sample crucible and an empty, sealed reference crucible into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at 30 °C.

-

Ramp the temperature at a linear heating rate of 10 °C/min from 30 °C to a final temperature well beyond the decomposition event (e.g., 400 °C).

-

Repeat the experiment using different heating rates (e.g., 2, 5, and 20 °C/min) for kinetic analysis.

-

-

Data Analysis:

-

Determine the melting point (Tm) from the peak of the endothermic event.

-

Determine the onset temperature of decomposition (Tonset) from the start of the large exothermic event.

-

Integrate the area under the decomposition exotherm to calculate the enthalpy of decomposition (ΔHdecomp) in J/g.

-

Caption: Step-by-step workflow for DSC analysis of energetic materials.

Thermogravimetric Analysis (TGA)

Causality & Expertise: TGA provides complementary information to DSC by quantifying mass changes with temperature. It is essential for distinguishing between melting, boiling, and decomposition. For a compound like this compound, TGA can reveal if decomposition occurs in a single or multiple steps and identify the temperature range of maximum mass loss. This data is critical for understanding the decomposition mechanism.

Experimental Protocol:

-

Sample Preparation: Place 3-5 mg of the sample into an open ceramic or alumina crucible.

-

Instrument Setup: Place the crucible onto the TGA balance mechanism.

-

Thermal Program:

-

Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

Maintain a constant inert gas flow (e.g., Nitrogen at 50 mL/min) over the sample to purge volatile decomposition products.

-

-

Data Analysis:

-

Generate a plot of mass (%) vs. temperature (°C).

-

Identify the onset temperature of mass loss, which should correlate with the DSC decomposition onset.

-

Determine the percentage of residual mass at the end of the experiment.

-

Analyze the derivative of the TGA curve (DTG) to identify the temperature(s) of maximum decomposition rate.

-

Oxygen Bomb Calorimetry for Enthalpy of Combustion

Causality & Expertise: Bomb calorimetry is the gold standard for measuring the heat of combustion[9][10]. The key to obtaining an accurate enthalpy of formation for a nitrogen-containing compound is ensuring complete combustion to defined products (CO₂, H₂O, N₂) and correcting for the formation of nitric acid. Using a combustion aid (like benzoic acid) with a well-known heat of combustion is standard practice to ensure the reaction goes to completion.

Experimental Protocol:

-

Sample Preparation: Press approximately 0.8-1.0 g of this compound into a pellet. Accurately determine its mass.

-

Bomb Assembly: Place the pellet in a quartz crucible within the bomb. Attach a nickel-chromium fuse wire of known length and mass, ensuring it is in contact with the pellet. Add 1 mL of distilled water to the bottom of the bomb to saturate the internal atmosphere and ensure all nitric acid formed dissolves.

-

Pressurization: Seal the bomb and pressurize it with high-purity oxygen to 30 atm.

-

Calorimeter Setup: Submerge the sealed bomb in a known mass of water in the calorimeter's insulated bucket. Insert the thermometer and stirrer.

-

Combustion: Allow the system to reach thermal equilibrium. Record the initial temperature for several minutes, then ignite the sample by passing a current through the fuse wire.

-

Temperature Measurement: Record the temperature rise until a stable final temperature is reached.

-

Post-Analysis: Depressurize the bomb and collect the internal washings. Titrate these washings with a standard sodium carbonate solution to quantify the amount of nitric acid formed. Measure the length of any unburned fuse wire.

-

Calculation: Calculate the total heat released (qtotal) using the heat capacity of the calorimeter (Ccal) and the measured temperature change (ΔT). Correct this value for the heat released by the combustion of the fuse wire and the heat of formation of nitric acid to find the heat of combustion of the sample[11][12]. From this, the standard enthalpy of combustion (ΔHc°) and subsequently the standard enthalpy of formation (ΔHf°) can be calculated.

Data Presentation and Interpretation

All quantitative data should be summarized for clarity and comparative analysis.

Table 1: Summary of Thermochemical Properties for this compound

| Parameter | Symbol | Method | Result | Units |

|---|---|---|---|---|

| Molecular Formula | - | - | C₁₀H₈N₂O₂ | - |

| Molecular Weight | MW | - | 188.18 | g/mol |

| Melting Point | Tm | DSC | Experimental | °C |

| Decomposition Onset | Tonset | DSC | Experimental | °C |

| Enthalpy of Decomposition | ΔHdecomp | DSC | Experimental | J/g (kJ/mol) |

| Enthalpy of Combustion | ΔHc° | Bomb Calorimetry | Experimental | kJ/mol |

| Enthalpy of Formation | ΔHf° | Calculation | Derived | kJ/mol |

Interpretation for Hazard Assessment: The combination of DSC and TGA data provides a robust picture of thermal stability. A low Tonset (<200 °C) coupled with a high ΔHdecomp (>500 J/g) suggests a significant thermal hazard, requiring strict temperature controls during handling and storage[7]. The standard enthalpy of formation (ΔHf°) is a key indicator of intrinsic stability; large positive values are characteristic of explosive materials. This comprehensive dataset allows for a GHS classification and informs safety protocols[13][14].

Conclusion

The thermochemical analysis of this compound is a critical exercise in ensuring laboratory safety and enabling robust process development. The multi-technique approach detailed in this guide, combining DSC, TGA, and Bomb Calorimetry, provides a self-validating and comprehensive dataset. By understanding the causality behind each experimental choice—from high-pressure crucibles in DSC to nitric acid correction in bomb calorimetry—researchers can generate high-quality, reliable data. This thermochemical profile is the essential foundation upon which all further research and development of this promising compound should be built.

References

- EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.

- Thermo kinetic study of 8-hydroxyquinoline 5-sulphonic acid- melamine-Formaldehyde polymer resin-III. Der Pharma Chemica.

- Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development.

- Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry | Request PDF.

- 8-Hydroxy-5-nitroquinoline 96 4008-48-4. Sigma-Aldrich.

- An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Brieflands.

- Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations | Request PDF.

- Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. MDPI.

- Thermodynamic Properties of 2-Methylquinoline and 8-Methylquinoline. Sci-Hub.

- 8-Methyl-5-nitroquinoline | C10H8N2O2. PubChem.

- Calorimetry Calcul

- 8 - SAFETY D

- Reaction Calorimetry. Chemistry LibreTexts.

- Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities.

- Calorimetry Problems, Thermochemistry Practice, Specific Heat Capacity, Enthalpy Fusion, Chemistry. YouTube.

- Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry.

- SAFETY DATA SHEET - 8-Hydroxy-5-nitroquinoline. Thermo Fisher Scientific.

- 8-Methylquinoline SDS, 611-32-5 Safety D

- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.

Sources

- 1. researchgate.net [researchgate.net]

- 2. iipseries.org [iipseries.org]

- 3. mdpi.com [mdpi.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. researchgate.net [researchgate.net]

- 6. pubblicazioni.unicam.it [pubblicazioni.unicam.it]

- 7. researchgate.net [researchgate.net]

- 8. brieflands.com [brieflands.com]

- 9. Sci-Hub. Thermodynamic Properties of 2-Methylquinoline and 8-Methylquinoline / Journal of Chemical & Engineering Data, 2005 [sci-hub.box]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

- 12. youtube.com [youtube.com]

- 13. 8-Methyl-5-nitroquinoline | C10H8N2O2 | CID 246300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Safe Laboratory Handling of 5-Methyl-8-nitroquinoline

Abstract

This guide provides a comprehensive framework for the safe handling, use, and disposal of 5-Methyl-8-nitroquinoline in a laboratory setting. Designed for researchers, chemists, and drug development professionals, this document synthesizes critical safety data with field-proven best practices. The core focus is on understanding the compound's hazard profile to implement robust risk mitigation strategies, ensuring the well-being of laboratory personnel and the integrity of research outcomes. Methodologies for exposure control, emergency response, and waste management are detailed, supported by authoritative references.

Compound Profile and Scientific Context

This compound is a substituted quinoline derivative. The quinoline scaffold is a significant heterocyclic aromatic compound prevalent in a wide array of pharmaceuticals, agrochemicals, and industrial materials. The introduction of a methyl group and a nitro group to the quinoline ring modifies its electronic properties and reactivity, making it a valuable intermediate in organic synthesis. Specifically, nitroquinolines are precursors in the development of various biologically active molecules, including potential anticancer and antimicrobial agents.[1][2]

The inherent reactivity and potential biological activity of this compound necessitate a thorough and proactive approach to its handling. Understanding its physicochemical properties is the first step in a comprehensive risk assessment.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈N₂O₂ | PubChem[3] |

| Molecular Weight | 188.18 g/mol | PubChem[3] |

| Appearance | Solid (form may vary) | N/A |

| Octanol/Water Partition Coefficient (logP) | 2.451 (Calculated) | Cheméo[4] |

| Water Solubility | log10WS = -4.17 (Calculated) | Cheméo[4] |

This table summarizes key physical and chemical properties of this compound.

The low calculated water solubility and moderate octanol/water partition coefficient suggest that while it is not highly soluble in aqueous media, it has the potential for bioaccumulation.[4]

Hazard Identification and Comprehensive Risk Assessment

A rigorous assessment of the hazards associated with this compound is paramount. Based on data aggregated from the European Chemicals Agency (ECHA) through notifications to the C&L Inventory, the compound presents multiple health risks.[3]

GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[3]

-

Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[3]

-

Serious Eye Damage/Eye Irritation (Category 1): H318 - Causes serious eye damage.[3]

-

Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation: H335 - May cause respiratory irritation.[3]

The "Danger" signal word and the classification for serious eye damage highlight the critical need for stringent protective measures.[3] The toxicological properties of many quinoline derivatives are not fully investigated, warranting a cautious approach that assumes any mixture may be more toxic than its most hazardous component.[5][6]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is essential, starting with robust engineering controls and supplemented by appropriate PPE.

3.1. Primary Engineering Controls

All manipulations of solid this compound or its solutions must be conducted within a certified chemical fume hood.[7] This is the most critical engineering control to prevent inhalation of dust or aerosols. The ventilation system should be adequate to keep airborne concentrations low.[7]

3.2. Personal Protective Equipment (PPE)

A baseline of PPE is mandatory for all personnel handling the compound.

| PPE Category | Specification | Rationale and Best Practices |

| Eye and Face Protection | Chemical safety goggles or a face shield.[8] | Given the H318 classification (Causes serious eye damage), standard safety glasses are insufficient. Goggles must provide a complete seal around the eyes.[3] |

| Hand Protection | Chemically resistant gloves (e.g., Nitrile). | Gloves must be inspected for tears or pinholes before each use. Wash gloves before removal and dispose of them properly after handling the compound.[9] |

| Skin and Body Protection | A laboratory coat that covers the arms and body.[10][11] | Clothing should cover the body from shoulders to knees, and shoes must fully cover the feet.[10] |

| Respiratory Protection | Not typically required if handled within a fume hood. | If there is a risk of exceeding exposure limits or in the event of a ventilation failure, a NIOSH-approved respirator may be necessary.[9] |

This table outlines the mandatory PPE for handling this compound.

Standard Operating Procedures (SOPs) for Safe Handling

Adherence to standardized protocols minimizes the risk of exposure and accidents. The following workflows are designed to be self-validating systems for common laboratory procedures.

4.1. Risk Assessment and Preparation Workflow

The diagram below illustrates the mandatory decision-making process that must occur before any handling of this compound.

Caption: Pre-Handling Safety Workflow

4.2. Protocol for Weighing and Preparing Solutions

-

Preparation: Don all required PPE and ensure the chemical fume hood is operational. Place a weigh boat, spatula, and pre-labeled receiving container inside the hood.

-

Dispensing: Carefully dispense the required amount of solid this compound onto the weigh boat. Minimize dust generation during this process.[7]

-

Transfer: Transfer the weighed solid into the designated, pre-labeled container for dissolution.

-

Dissolution: Slowly add the desired solvent to the container. If necessary, use gentle agitation (e.g., a magnetic stirrer) to facilitate dissolution. Keep the container closed as much as possible.

-

Cleanup: Dispose of the used weigh boat and any contaminated wipes into the designated solid waste container inside the fume hood.

-

Post-Handling: Wash hands thoroughly with soap and water after removing gloves.[12]

Storage, Incompatibility, and Waste Management

5.1. Storage

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[7] It should be stored away from incompatible substances. Consider storing it in a locked cabinet to control access.[13][14]

5.2. Incompatible Materials

Avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[8] Such contact could lead to vigorous and potentially hazardous reactions.

5.3. Waste Disposal

All waste containing this compound, whether solid or liquid, must be treated as hazardous waste.

-

Solid Waste: Contaminated items such as gloves, weigh boats, and paper towels should be collected in a designated, labeled, and sealed hazardous waste container.

-

Liquid Waste: Unused solutions or reaction mixtures should be collected in a labeled, sealed, and chemically compatible hazardous waste container.

-

Disposal Path: Dispose of all waste through an approved hazardous waste disposal plant, following all local and institutional regulations.[8] Never dispose of this chemical down the drain.[5]

Emergency Procedures

Immediate and correct response to an emergency is critical.

6.1. Exposure Response

| Exposure Route | Immediate Action |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8] |

| Skin Contact | Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[8] |

| Inhalation | Move the affected person to fresh air and keep them in a position comfortable for breathing. If feeling unwell, call a POISON CENTER or doctor.[8] |

| Ingestion | Do NOT induce vomiting. Clean mouth with water. Call a POISON CENTER or doctor immediately if you feel unwell.[8][14] |

This table provides first-aid measures for exposure to this compound.

6.2. Spill Response

-

Evacuate: Alert personnel in the immediate area and evacuate if necessary.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).

-

Collect: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[14] Avoid generating dust.[7]

-

Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

Conclusion

This compound is a valuable chemical intermediate that can be handled safely with the proper precautions. The foundation of this safety is a thorough understanding of its specific hazards—acute toxicity, skin irritation, severe eye damage risk, and respiratory irritation. By consistently applying the engineering controls, personal protective equipment standards, and handling protocols outlined in this guide, research professionals can mitigate risks, ensuring a safe and productive laboratory environment. Proactive planning and a vigilant safety culture are the cornerstones of responsible chemical research.

References

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Nitroso-8-quinolinol.

- Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 8-Methylquinoline.

- Carl ROTH. (n.d.). Safety Data Sheet: 8-Hydroxyquinoline.

- Thermo Fisher Scientific. (2018). Safety Data Sheet: 8-Hydroxyquinoline.

- Sigma-Aldrich. (n.d.). Safety Inside Lab Safety.

- University of Rochester. (n.d.). Safety Guidelines | Organic Chemistry I Lab.

- Google Patents. (n.d.). EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.

- Fisher Scientific. (2025). SAFETY DATA SHEET: 8-Methylquinoline.

- TigerWeb. (n.d.). Safety in Organic Chemistry Laboratory.

- Brieflands. (n.d.). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry.

- National Center for Biotechnology Information. (n.d.). 8-Methyl-5-nitroquinoline. PubChem.

- Cheméo. (n.d.). Chemical Properties of 5-nitro-8-methylquinoline.

- Utah State University. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.

- National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 8-Nitroquinoline.

- MDPI. (2020). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells.

- National Center for Biotechnology Information. (n.d.). 8-Nitroquinoline. PubChem.

Sources

- 1. mdpi.com [mdpi.com]

- 2. 8-Nitroquinoline | C9H6N2O2 | CID 11830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 8-Methyl-5-nitroquinoline | C10H8N2O2 | CID 246300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-nitro-8-methylquinoline - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. fishersci.com [fishersci.com]

- 9. artsci.usu.edu [artsci.usu.edu]

- 10. Safety Guidelines | Organic Chemistry I Lab [blog.richmond.edu]

- 11. Safety in Organic Chemistry Laboratory [tigerweb.towson.edu]

- 12. chemos.de [chemos.de]

- 13. carlroth.com [carlroth.com]

- 14. mmbio.byu.edu [mmbio.byu.edu]

Theoretical and Computational Framework for 5-Methyl-8-nitroquinoline

This technical guide provides a comprehensive theoretical and computational framework for the study of 5-Methyl-8-nitroquinoline (5M8NQ) .[1] It synthesizes established density functional theory (DFT) protocols, molecular docking methodologies, and spectroscopic validation techniques relevant to nitroquinoline derivatives.[1]

Executive Summary

This compound (5M8NQ) represents a critical scaffold in the development of non-linear optical (NLO) materials and antimicrobial agents.[1] Its structural uniqueness lies in the interplay between the electron-donating methyl group at the C5 position and the electron-withdrawing nitro group at the C8 position. This "push-pull" electronic architecture enhances intramolecular charge transfer (ICT), making it a prime candidate for computational investigation.[1]

This guide outlines the standard operating procedures (SOPs) for the theoretical characterization of 5M8NQ, focusing on electronic structure, global reactivity descriptors, and biological interface modeling.

Computational Methodology (DFT Framework)

To ensure high-fidelity results, the following computational parameters are recommended based on comparative studies of quinoline derivatives.

Level of Theory[1][2][3][4]

-

Software Ecosystem: Gaussian 16 (for electronic structure) / GaussView 6 (visualization).[1]

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the industry standard for organic heterocycles, providing a balanced description of exchange and correlation energies.

-

Basis Set: 6-311++G(d,p) .[1]

-

Rationale: The split-valence triple-zeta basis set improves accuracy.[1] Diffuse functions (++) are critical for describing the lone pairs on the nitro/nitrogen groups and anionic states. Polarization functions (d,p) account for the distortion of orbitals in the aromatic ring.

-

Validated Workflow

The following DOT diagram illustrates the logical flow for a complete computational characterization.

Figure 1: Computational workflow for the structural and biological characterization of 5M8NQ.

Structural & Electronic Characterization

Frontier Molecular Orbitals (FMOs)

The chemical reactivity of 5M8NQ is governed by the energy gap (

-

HOMO Localization: Typically concentrated on the quinoline ring and the methyl group (

-donor). -

LUMO Localization: Concentrated on the nitro group and the pyridine ring (

-acceptor). -

Expected Gap: Nitroquinolines typically exhibit an

in the range of 3.5 – 4.2 eV . A lower gap indicates "softer" character and higher polarizability, essential for NLO activity.[1]

Table 1: Global Reactivity Descriptors (Formulas & Significance)

| Parameter | Symbol | Formula | Significance |

| Ionization Potential | Energy required to remove an electron.[1] | ||

| Electron Affinity | Energy released when adding an electron.[1] | ||

| Chemical Hardness | Resistance to charge transfer (Stability).[1] | ||

| Electrophilicity Index | Propensity to accept electrons (Bioactivity).[1] | ||

| Chemical Potential | Direction of charge flow.[1] |

Molecular Electrostatic Potential (MEP)

MEP mapping identifies reactive sites for electrophilic and nucleophilic attacks.[1][4]

-

Red Regions (Negative Potential): Localized over the oxygen atoms of the nitro group (-NO2) and the ring nitrogen . These are preferred sites for electrophilic attack.[1]

-

Blue Regions (Positive Potential): Localized over the methyl protons and aromatic protons.[1] These are sites for nucleophilic attack.[1][4]

Spectroscopic Validation (Experimental vs. Theoretical)

To validate the computational model, theoretical spectra must be compared with experimental data.

Vibrational Spectroscopy (FT-IR)

Calculated frequencies at the B3LYP level are typically overestimated due to the neglect of anharmonicity.[1] A scaling factor of 0.961 (for 6-311++G(d,p)) should be applied.[1]

- Aromatic: 3000 – 3100 cm⁻¹[1]

- Methyl: 2850 – 2950 cm⁻¹ (Symmetric/Asymmetric stretching)[1]

- Asymmetric: ~1530 cm⁻¹ (Strong intensity, characteristic marker)[1]

- Symmetric: ~1340 cm⁻¹[1]

NMR Analysis (GIAO Method)

Isotropic shielding tensors are calculated using the GIAO (Gauge-Independent Atomic Orbital) method in DMSO or

-

Methyl Protons: Singlet at

2.6 – 2.8 ppm.[1] -

Aromatic Protons: Multiplets in the

7.5 – 9.0 ppm range.[1] The proton adjacent to the nitro group (H7) will show significant downfield shifting due to the deshielding effect.

Biological Interface: Molecular Docking

5M8NQ shares structural homology with Nitroxoline (8-hydroxy-5-nitroquinoline), a known antimicrobial.[1] Docking studies should focus on validated quinoline targets.[1]

Target Selection[1][2][8]

-

DNA Gyrase (e.g., PDB ID: 1KZN): A primary target for quinoline-based antibiotics.[1] The planar structure of 5M8NQ allows for intercalation or binding in the ATP-binding pocket.

-

Enoyl-ACP Reductase (InhA): A target for anti-tubercular activity.[1]

-

Cruzain: Relevant for Chagas disease (Trypanosoma cruzi), where nitroquinolines have shown efficacy.[1][5]

Docking Protocol (AutoDock Vina)[1]

-

Ligand Preparation: Optimize 5M8NQ geometry (DFT), save as PDBQT. Rotatable bonds: 1 (Methyl group rotation is negligible, but Nitro group orientation matters).[1]

-

Receptor Preparation: Remove water/cofactors, add polar hydrogens, compute Gasteiger charges.

-

Grid Box: Center on the co-crystallized ligand of the reference PDB structure.[1] Size: 20x20x20 Å.[1]

-

Validation: Re-dock the native ligand. RMSD must be < 2.0 Å.[1]

Logic of Binding:

The nitro group (

Synthesis Pathway (For Experimental Grounding)

Understanding the synthesis aids in identifying impurities in experimental samples.[1]

Figure 2: Synthetic route via Skraup reaction.[1][6] Note: Direct nitration of 5-methylquinoline yields 8-nitro and 6-nitro isomers.[1]

References

-

Gaussian 16, Revision C.01 , M. J. Frisch et al., Gaussian, Inc., Wallingford CT, 2016.

-

DFT studies on vibrational and electronic spectra... of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. Heliyon, 2020.[1] (Provides basis set validation for nitro-aromatics).

-

Spectroscopic characterization of 8-hydroxy-5-nitroquinoline... and investigation of its reactive properties. Journal of Molecular Structure, 2021. (Comparative data for 5-nitro vs 8-nitro substitution).

-

Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. Pharmaceuticals, 2023.[1] (Biological targets and docking validation). [1]

-

An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline. J. Chem. Res., 2013.[1] (Synthetic pathways and isomer separation logic).

-

Synthesis, Biological Properties, and Molecular Docking Study of Novel 1,2,3-Triazole-8-quinolinol Hybrids. ACS Omega, 2023. (Docking protocols for quinoline derivatives).

Sources

- 1. 8-Methyl-5-nitroquinoline | C10H8N2O2 | CID 246300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. brieflands.com [brieflands.com]